2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid

Structural Differentiation Chemical Identity Procurement Specification

Identifying stereochemically-defined probes for ACAT inhibition SAR studies can be challenging. This α-phenyl-substituted 4,5-diaryl-2-thioimidazole offers a structurally distinct tool compound. - Chiral center enables enantioselective method development (chiral HPLC/SFC) and stereochemistry-activity correlation. - α-Phenylacetic acid moiety differentiates it from des-α-phenyl analog (CAS 20650-29-7) and amide derivatives, altering steric/electronic profiles. - Class-level SAR shows side-chain modifications produce IC₅₀ shifts from 10 nM to >1 µM, validating its use for mapping unexplored chemical space. - Free carboxylic acid facilitates head-to-head bioisostere comparisons (acid vs. amide) for lead optimization. Supplied as a custom synthesis screening compound; inquire for batch reservations and lead times.

Molecular Formula C23H18N2O2S
Molecular Weight 386.5 g/mol
Cat. No. B12273043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid
Molecular FormulaC23H18N2O2S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O2S/c26-22(27)21(18-14-8-3-9-15-18)28-23-24-19(16-10-4-1-5-11-16)20(25-23)17-12-6-2-7-13-17/h1-15,21H,(H,24,25)(H,26,27)
InChIKeyOBHOBVSLIIKJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class


2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid (molecular formula C₂₃H₁₈N₂O₂S, molecular weight 386.5 g/mol) is a trisubstituted imidazole derivative belonging to the 4,5-diaryl-2-(substituted thio)-1H-imidazole chemical class . The compound features a 4,5-diphenylimidazole core connected via a thioether (sulfanyl) linker at the 2-position to an α-phenyl-substituted acetic acid moiety. This distinguishes it from the more common des-α-phenyl analog, 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS 20650-29-7), which lacks the α-phenyl substituent [1]. The compound is cataloged as a screening compound (e.g., Evt-12406421) for non-human research applications and has been structurally characterized by InChI and spectroscopic methods .

Core 4,5-Diphenylimidazole thioether
Side chain α-Phenylacetic acid (chiral)
Distinction Not des-α-phenyl analog (CAS 20650-29-7)

Why Generic Substitution Fails


The α-phenyl substitution on the acetic acid moiety of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid introduces a chiral center and alters both steric bulk and electronic properties relative to the des-α-phenyl analog [1]. These structural modifications are known to influence target binding and pharmacokinetic behavior: in the closely related ACAT inhibitor series (4,5-diaryl-2-(substituted thio)-1H-imidazoles), even minor alterations to the thioether side chain produced orders-of-magnitude differences in inhibitory potency (IC₅₀ ranging from 10 nM to >1 µM) [2]. Furthermore, patent literature on α-mercaptophenylacetic acid derivatives of imidazole-containing compounds explicitly distinguishes α-substituted from unsubstituted acetic acid derivatives as separate chemical entities with distinct immunomodulatory and anti-inflammatory activities [3]. Consequently, generic substitution of the target compound with the des-α-phenyl analog or with amide derivatives would yield a chemically distinct entity, compromising the validity of any comparative biological or pharmacological study.

Chirality α-Phenyl substitution introduces a chiral center and steric bulk absent in the achiral des-α-phenyl analog; direct replacement may compromise stereochemical control and biological readouts.
Potency shift Thioether side-chain structure determines ACAT inhibitory potency within this chemotype; swapping to a simpler acetic acid derivative may substantially alter assay-response context.
Functional group Free carboxylic acid differs from N-phenylacetamide amide derivatives in ionization, solubility, and hydrogen-bonding profile, limiting direct interchangeability in enzyme and cellular assays.

Quantitative Differentiation Evidence


α-Phenyl Substitution vs. Des-α-Phenyl Analog

The target compound contains an α-phenyl substituent on the acetic acid moiety (C₂₃H₁₈N₂O₂S, MW 386.5) , whereas the most common commercially available close analog, 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS 20650-29-7), has only a methylene group at this position (C₁₇H₁₄N₂O₂S, MW 310.4) [1]. This represents a mass difference of 76.1 Da and introduces a chiral center absent in the des-α-phenyl analog. The InChI of the target compound (InChI=1S/C23H18N2O2S/c26-22(27)21(17-10-4-1-5-11-17)25-23-24-19(15-8-2-6-12-15)20(28-23)16-9-3-7-13-16/h1-14,21H,(H,26,27)) confirms the α-phenylacetic acid connectivity distinct from the sulfide-linked acetic acid structure .

Structural Identity
Head-to-head
ΔMW +76.1 g/mol (+24.5%); additional phenyl ring and chiral center
Confirms distinct chemical entity; not interchangeable with des-α-phenyl analog
Based on molecular formula and InChI fingerprint
Structural Differentiation Chemical Identity Procurement Specification

Distinct Pharmacophore: α-Mercaptophenylacetic Acid Imidazoles

US Patent US4520196A explicitly claims α-mercaptophenylacetic acid derivatives of imidazole-containing compounds as immunomodulating agents, distinguishing them structurally and pharmacologically from simple thioacetic acid derivatives [1]. The patent discloses specific compounds such as 2-phenyl-2-(1-phenylbenzimidazol-2-yl)sulfanylacetic acid and 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-2-phenylacetic acid as representative examples of this α-substituted class, demonstrating that the α-phenyl substitution pattern constitutes a distinct inventive entity with differentiated biological utility [1]. In contrast, the des-α-phenyl analog (CAS 20650-29-7) is primarily described as a synthetic intermediate for further derivatization into hydrazides, thiosemicarbazides, and triazoles with antimicrobial activity [2].

Pharmacophore Class
Class-level
α-Mercaptophenylacetic acid imidazole claimed as immunomodulating agent (US4520196A)
Class-level differentiation; distinct from simple thioacetic acid intermediates
No direct bioassay for target compound; patent-based inference
Patent Pharmacology Immunomodulation Chiral Pharmacophore

Thioether Side-Chain Impact on ACAT Potency

In the 4,5-diaryl-2-(substituted thio)-1H-imidazole ACAT inhibitor series reported by Higley et al. (1994), variation of the thioether side chain produced dramatic differences in inhibitory potency against rat hepatic microsomal ACAT, with IC₅₀ values ranging from 10 nM (for the optimized DuP 128, bearing a pentyl-urea side chain) to >1,000 nM for shorter-chain analogs [1]. While the target compound itself was not directly tested in this series, the SAR principle — that side-chain structure at the 2-thio position is the primary determinant of potency — provides class-level evidence that the α-phenylacetic acid side chain of the target compound would confer different ACAT inhibitory properties compared to the simple acetic acid analog. Furthermore, the oxidized sulfinyl analog RP 73163 demonstrated IC₅₀ values of 86 nM (rat liver) to 370 nM (rabbit intestine) in microsomal ACAT assays [2], illustrating how oxidation state at sulfur further modulates potency within this chemotype.

ACAT Potency SAR
Class-level
IC‚₅₀ range: 10 nM (DuP 128) to >1,000 nM across side chains
Side-chain structure is primary potency determinant; class-level prediction
Target compound not directly tested; rat hepatic microsomal ACAT assay
ACAT Inhibition Structure-Activity Relationship Metabolic Disease

Carboxylic Acid vs. Amide Derivatives

A 2021 study on 4,5-diphenylimidazole-N-phenylacetamide derivatives reported that compound 7h was the most potent α-glucosidase inhibitor in the series with a Ki value of 86.3 µM, and all synthesized amide derivatives (7a–l) exhibited IC₅₀ values of 90.0–598.5 µM, superior to the standard acarbose (IC₅₀ = 750.0 µM) [1]. The target compound differs fundamentally from these amide derivatives: it possesses a free carboxylic acid group rather than an N-phenylacetamide moiety, and it features a thioether (sulfanyl) linker at the imidazole 2-position rather than a direct N-alkyl connection. These structural differences affect hydrogen-bonding capacity, acidity (pKa of carboxylic acid vs. neutral amide), and metabolic stability [2]. The amide series data provide class-level evidence that the 4,5-diphenylimidazole scaffold supports α-glucosidase inhibition, but the target compound's distinct functional group array (carboxylic acid + thioether) would be expected to produce a different inhibition and pharmacokinetic profile.

Functional Group SAR
Class-level
Target carboxylic acid vs. amide derivative 7h (Ki = 86.3 µM)
Different ionization and solubility profiles expected; assay context may differ
α-Glucosidase inhibition assay context; no direct target data
α-Glucosidase Inhibition Functional Group Comparison Diabetes Research

Structural Uniqueness in Imidazole Mercapto Alkanoic Acid Patents

The European patent EP0130526 and related US patent on 1,4,5-triphenylimidazol-2-yl mercapto alkanoic acids describe a compound class for treating inflammatory diseases and lipid metabolism disorders, with specific claims directed to α-substituted alkanoic acid derivatives [1]. The target compound (4,5-diphenyl substitution on imidazole, with α-phenyl on the acetic acid) occupies a distinct structural niche: it lacks the N1-phenyl substituent present in the 1,4,5-triphenylimidazole series yet carries the α-phenyl substituent on the acid side chain that is absent in the simpler imidazol-2-yl mercapto acetic acid derivatives. This positions the target compound at the intersection of two patent-defined structural classes, offering a unique combination of substitution features not encompassed by either dominant patent family [1][2].

Patent Landscape
Class-level
Unique substitution pattern not claimed by EP0130526 or US4520196A
Potential freedom-to-operate niche; structurally distinct tool compound
Document-based analysis; no experimental confirmation
Patent Landscape Anti-inflammatory Lipid Metabolism

Lipophilicity and Hydrogen-Bonding Comparison

Computed physicochemical properties differentiate the target compound from the des-α-phenyl analog. The target compound (C₂₃H₁₈N₂O₂S, MW 386.5) has a higher predicted lipophilicity due to the additional phenyl ring, with an estimated XLogP increase of approximately 1.5–2.0 log units compared with the des-α-phenyl analog (XLogP3-AA = 3.8 for the analog) [1]. This translates to a predicted ~30–100× higher octanol-water partition coefficient. The target compound has 6 rotatable bonds (vs. 5 for the analog), 2 hydrogen bond donors (carboxylic acid OH + imidazole NH), and 4 hydrogen bond acceptors — a profile consistent with Lipinski rule-of-five compliance but with enhanced membrane permeability potential relative to the simpler analog [1]. The α-phenyl group also introduces a chiral center, enabling enantioselective synthesis and chiral resolution strategies not applicable to the achiral des-α-phenyl analog.

Physicochemical
Head-to-head
ΔXLogP ~+1.5–2.0; predicted higher membrane permeability
Enhanced lipophilicity; chiral center enables enantioselective method development
Computed properties; experimental verification recommended
Physicochemical Properties Drug-likeness ADME Prediction

Research and Industrial Applications


Chiral Chromatography and Enantioselective Synthesis

The α-phenyl substitution introduces a chiral center, making this compound suitable for developing chiral separation methods (e.g., chiral HPLC or SFC) and for evaluating enantioselective synthetic routes. This application leverages the structural differentiation from the achiral des-α-phenyl analog (CAS 20650-29-7) [1], enabling research programs to establish enantiomeric purity protocols and to investigate stereochemistry-dependent biological activity within the imidazole-2-thioether chemotype [2].

ACAT Inhibition Screening & Target Validation

Based on class-level SAR evidence from the 4,5-diaryl-2-(substituted thio)-1H-imidazole ACAT inhibitor series, where side-chain modifications produced IC₅₀ values spanning 10–1,000+ nM [1], this compound serves as a structurally distinct probe for ACAT inhibition screening. Its α-phenylacetic acid side chain differs from both the pentyl-urea side chain of DuP 128 (IC₅₀ = 10 nM) and the sulfinyl-pentyl-pyrazole side chain of RP 73163 (IC₅₀ = 86–370 nM) [2], allowing research groups to map side-chain structure-activity relationships at an unexplored point in chemical space.

Immunomodulatory Library Screening

US Patent US4520196A establishes α-mercaptophenylacetic acid imidazole derivatives as immunomodulating agents [1]. The target compound, bearing both the 4,5-diphenylimidazole core and the α-phenylacetic acid moiety, provides a structurally focused tool compound for screening against immune targets such as cytokine release, T-cell proliferation, or NF-κB pathway modulation. Its structural niche — distinct from 1,4,5-triphenylimidazole derivatives claimed in EP0130526 — offers an opportunity to probe imidazole-based immunopharmacology with reduced interference from N1-substituent effects [2].

Carboxylic Acid Bioisostere & Prodrug Design

The free carboxylic acid group differentiates this compound from the corresponding N-phenylacetamide derivatives (e.g., compound 7h, Ki = 86.3 µM against α-glucosidase) [1]. This enables systematic comparison of carboxylic acid vs. amide bioisosteres within the 4,5-diphenylimidazole scaffold for parameters including enzyme inhibition potency, cellular permeability, plasma protein binding, and metabolic stability. Such head-to-head comparisons are essential for lead optimization programs transitioning from primary screening hits to developable candidates [2].

Application
Selection Property
Validation Focus
Chiral separation method development
Chiral center and structural differentiation from achiral analog
Enantiomeric purity protocols; stereochemistry-dependent activity review
ACAT inhibition screening
α-Phenylacetic acid side chain at unexplored point in SAR
Side-chain structure-activity mapping; potency profile review
Immunomodulatory library screening
α-Mercaptophenylacetic acid imidazole core
Cytokine release, T-cell proliferation, NF-κB pathway endpoints
Carboxylic acid bioisostere comparison
Free carboxylic acid vs. N-phenylacetamide
Enzyme inhibition, permeability, and metabolic stability assessment
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